molecular formula C24H26O7 B2486108 tert-butyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate CAS No. 869080-73-9

tert-butyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

Cat. No. B2486108
CAS RN: 869080-73-9
M. Wt: 426.465
InChI Key: ROGYLPYTBMWKLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. Although no direct synthesis of the specified molecule was found, research on related compounds offers insights into possible synthetic routes. For example, the synthesis of similar compounds involves reactions such as the Henry reaction, catalytic hydrogenation, and reactions with dimethyl acetylenedicarboxylate (DMAD) as key steps in creating complex structures with tert-butyl groups and acetate functionalities (Rádl, 2003).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used. For instance, the molecular and solid-state structure of related molecules has been characterized using X-ray diffraction and NMR, highlighting the importance of these techniques in elucidating the arrangement of atoms within a compound (Tomaščiková et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl groups and acetate functionalities can lead to a wide range of products, depending on the reactants and conditions used. For example, the reaction of tert-butyl isocyanide with dialkyl acetylenedicarboxylates, trapped by alkyl 2-arylamino-2-oxo-acetates, demonstrates the versatility of these groups in forming ketenimines and other nitrogen-containing heterocycles (Yavari et al., 2004).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure of poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium] was determined, providing insight into the arrangement of molecules in the solid state and their interaction through hydrogen bonding and π–π interactions (Penkova et al., 2010).

Chemical Properties Analysis

The chemical properties of a compound are closely related to its reactivity and the types of chemical reactions it can undergo. For molecules with tert-butyl and acetate groups, reactions such as nitration, cyclopalladation, and interactions with various reagents can reveal much about their reactivity and potential applications in organic synthesis (Fischer & Teo, 1978).

Scientific Research Applications

Chemical Structure and Reactions

  • Interaction with Other Chemicals : tert-butyl (triphenyl­phosphoranylidene)­acetate interacts with homophthalic anhydride, leading to self-condensation products like 2‑((1‑oxo-1H-isochromen-3-yl)methyl)-benzoic acid and 12-hydroxy-5H-dibenzo[c,g]chromen-5-one. This demonstrates its potential in chemical synthesis and reactions (Shablykin, Merzhyievsky, & Shablykina, 2017).

Crystallography

  • Crystal Structure Analysis : The compound's crystal structure has been analyzed, providing insights into its molecular arrangement and potential applications in materials science and crystal engineering (Penkova, Retailleau, & Manolov, 2010).

Molecular Properties

  • Structural Properties : Investigations into the molecule's structure have revealed characteristics such as rotational disorder of methyl groups and specific orientations of benzene and chromene rings. This information is crucial for understanding its chemical behavior and potential applications in pharmaceuticals and material science (Abou, Sessouma, Djandé, Saba, & Kakou-Yao, 2012).

  • NMR Chemical Shifts Analysis : NMR studies provide detailed insights into the electronic environment of the molecule, which is valuable for drug design and understanding its interactions with biological molecules (Timár, Sebök, Kövér, Jászberényi, & Batta, 1989).

Safety and Hazards

The safety, risk, and hazard information for this compound is not available from the current information .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, as well as investigation into its potential applications in various fields. The Suzuki–Miyaura (SM) cross-coupling reaction, which is often used in the synthesis of similar compounds, is a promising area of research .

properties

IUPAC Name

tert-butyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-14-17-9-8-16(29-13-21(25)31-24(2,3)4)12-19(17)30-23(26)22(14)15-7-10-18(27-5)20(11-15)28-6/h7-12H,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGYLPYTBMWKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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